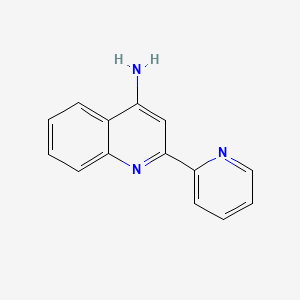
4-Quinolinamine, 2-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinamine, 2-(2-pyridinyl)- is a heterocyclic aromatic compound that features a quinoline ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-pyridinyl)- typically involves the construction of the quinoline ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions: 4-Quinolinamine, 2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
4-Quinolinamine, 2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and its role in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Quinolinamine, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and fibrosis.
類似化合物との比較
4-Quinolinamine, 2-(2-pyridinyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, pyridine, and other quinoline derivatives.
Uniqueness: The presence of both quinoline and pyridine moieties in a single molecule provides a unique combination of properties, making it a versatile compound in medicinal chemistry
特性
CAS番号 |
122664-09-9 |
|---|---|
分子式 |
C14H11N3 |
分子量 |
221.26 g/mol |
IUPAC名 |
2-pyridin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H2,15,17) |
InChIキー |
XDZHSMGSENLRPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















